[1-(3,4-Dimethylphenyl)-2-phenylethyl]carbamodithioic acid
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Overview
Description
[1-(3,4-Dimethylphenyl)-2-phenylethyl]carbamodithioic acid: is an organic compound that belongs to the class of carbamodithioic acids. This compound is characterized by the presence of a carbamodithioic acid functional group attached to a phenylethyl backbone, which is further substituted with a 3,4-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dimethylphenyl)-2-phenylethyl]carbamodithioic acid typically involves the reaction of 3,4-dimethylphenyl-2-phenylethylamine with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium hydroxide are commonly used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioic acid group to thiol or sulfide derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure can be explored for potential pharmacological activities.
Medicine:
Antimicrobial Agents: Derivatives of this compound may exhibit antimicrobial properties, making them candidates for the development of new antibiotics.
Anti-inflammatory Agents: The compound’s structure can be modified to enhance its anti-inflammatory activity.
Industry:
Corrosion Inhibitors: The compound can be used in formulations to prevent the corrosion of metals.
Pesticides: Its derivatives may be effective as pesticides or herbicides.
Mechanism of Action
The mechanism of action of [1-(3,4-Dimethylphenyl)-2-phenylethyl]carbamodithioic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems. The aromatic rings in the compound can also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
- [1-(3,4-Dimethylphenyl)-2-phenylethyl]carbamate
- [1-(3,4-Dimethylphenyl)-2-phenylethyl]thiocarbamate
- [1-(3,4-Dimethylphenyl)-2-phenylethyl]urea
Comparison:
- Structural Differences: While the similar compounds share the phenylethyl backbone and 3,4-dimethylphenyl group, they differ in the functional groups attached to the nitrogen atom (carbamate, thiocarbamate, urea).
- Reactivity: The presence of different functional groups affects the reactivity of these compounds. For example, carbamates are more prone to hydrolysis compared to carbamodithioic acids.
- Applications: The unique properties of [1-(3,4-Dimethylphenyl)-2-phenylethyl]carbamodithioic acid, such as its ability to form stable metal complexes, make it more suitable for applications in catalysis and enzyme inhibition compared to its analogs.
Properties
CAS No. |
62299-06-3 |
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Molecular Formula |
C17H19NS2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
[1-(3,4-dimethylphenyl)-2-phenylethyl]carbamodithioic acid |
InChI |
InChI=1S/C17H19NS2/c1-12-8-9-15(10-13(12)2)16(18-17(19)20)11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3,(H2,18,19,20) |
InChI Key |
MNIYHVKWIRWYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC2=CC=CC=C2)NC(=S)S)C |
Origin of Product |
United States |
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